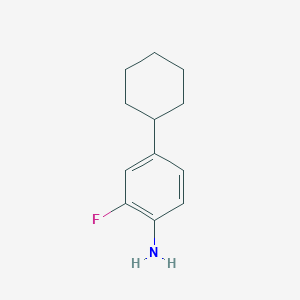
4-Cyclohexyl-2-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-2-fluoroaniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a cyclohexyl group and a fluorine atom attached to the benzene ring, making it a unique derivative of aniline. It is used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2-fluoroaniline typically involves the nucleophilic substitution of a fluorine atom on a benzene ring. One common method is the reduction of 4-nitrofluorobenzene using hydrogenation techniques. This process involves the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas to reduce the nitro group to an amine group .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-2-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas with catalysts like Pd/C or Raney nickel.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Cyclohexyl-2-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition studies.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2-fluoroaniline involves its interaction with various molecular targets. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and binding affinity. The cyclohexyl group can provide steric hindrance, impacting the compound’s overall conformation and interaction with biological targets .
Comparison with Similar Compounds
4-Fluoroaniline: A simpler analogue without the cyclohexyl group.
2-Fluoroaniline: Another isomer with the fluorine atom in a different position.
Cyclohexylamine: Lacks the fluorine atom but has a similar cyclohexyl group.
Uniqueness: 4-Cyclohexyl-2-fluoroaniline is unique due to the combination of the cyclohexyl group and the fluorine atom, which imparts distinct electronic and steric properties. This makes it valuable in specific synthetic applications where these properties are desired .
Properties
CAS No. |
648942-42-1 |
|---|---|
Molecular Formula |
C12H16FN |
Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-cyclohexyl-2-fluoroaniline |
InChI |
InChI=1S/C12H16FN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h6-9H,1-5,14H2 |
InChI Key |
LFIQWXFTKOLHPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


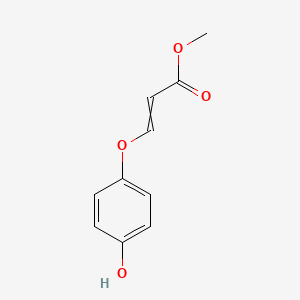
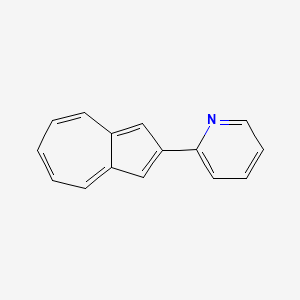
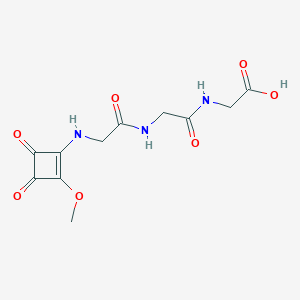
![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)
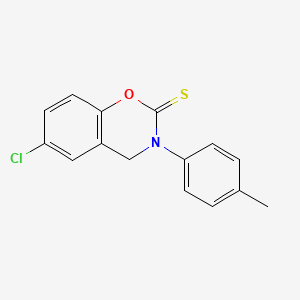
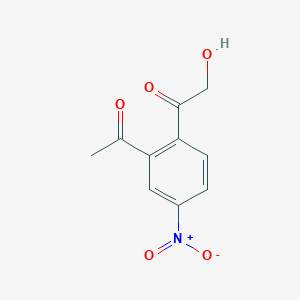
![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)
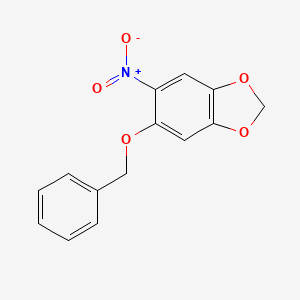
![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)

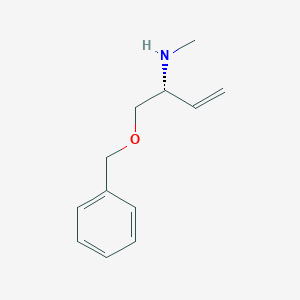
![2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)](/img/structure/B12603010.png)

![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)
